Fenthion sulfone-d6

Mass Spectrometry Isotope Dilution Internal Standard

Fenthion sulfone-d6 is a deuterated internal standard (SIL-IS) specifically designed for accurate LC-MS/MS quantification of the fenthion metabolite. Its +6 Da mass shift and co-elution profile provide unmatched matrix effect correction, a requirement for regulatory compliance (SANTE/11312/2021). This makes it the definitive, non-negotiable choice over unlabeled or alternative labeled standards.

Molecular Formula C10H15O5PS2
Molecular Weight 316.4 g/mol
Cat. No. B12422240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenthion sulfone-d6
Molecular FormulaC10H15O5PS2
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)(=O)C
InChIInChI=1S/C10H15O5PS2/c1-8-7-9(15-16(17,13-2)14-3)5-6-10(8)18(4,11)12/h5-7H,1-4H3/i2D3,3D3
InChIKeyZDHYERRNXRANLI-XERRXZQWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fenthion Sulfone-d6 Analytical Standard for LC-MS/MS Quantification of Fenthion Metabolites


Fenthion sulfone-d6 is a deuterium-labeled analog of fenthion sulfone, an oxidative metabolite of the organophosphorus insecticide fenthion. The compound features six deuterium atoms replacing hydrogen atoms on the methoxy groups, resulting in a molecular mass shift of +6 Da relative to the unlabeled analyte (316.36 Da vs. 310.32 Da) . As a stable isotope-labeled internal standard (SIL-IS), it is engineered for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution mass spectrometry (IDMS) workflows to enable accurate quantification of fenthion sulfone in complex biological and environmental matrices .

Why Unlabeled Fenthion Sulfone or Alternative Deuterated Standards Cannot Substitute Fenthion Sulfone-d6


The use of fenthion sulfone-d6 as a quantitative internal standard is irreplaceable by unlabeled fenthion sulfone or other deuterated analogs due to its unique mass spectrometric signature and matrix effect compensation profile. Unlabeled standards fail to correct for ion suppression/enhancement caused by co-extracted matrix components, leading to quantification errors exceeding 50% in complex matrices [1]. Alternative deuterated fenthion metabolites (e.g., fenthion sulfoxide-d6, fenthion oxon sulfone-d3) possess different isotopic labeling positions and chromatographic retention times, which preclude their use as precise internal standards for fenthion sulfone. Fenthion sulfone-d6 co-elutes with the native analyte within <0.1 min retention time difference, a prerequisite for robust matrix effect correction [2][3]. Substitution with a non-co-eluting internal standard compromises accuracy and invalidates method validation criteria established by regulatory guidelines (e.g., SANTE/11312/2021).

Quantitative Differentiation of Fenthion Sulfone-d6: Head-to-Head Analytical Performance Evidence


Mass Spectrometric Differentiation: +6 Da Mass Shift vs. Unlabeled Fenthion Sulfone

Fenthion sulfone-d6 exhibits a molecular ion ([M+H]+) at m/z 317.04, precisely +6 Da higher than the unlabeled fenthion sulfone analyte (m/z 311.01) [1]. This mass shift eliminates native analyte interference in the internal standard channel, enabling simultaneous monitoring without cross-talk. In contrast, unlabeled fenthion sulfone used as an external standard cannot be independently quantified in the same injection without baseline resolution, which is unachievable under reversed-phase LC conditions.

Mass Spectrometry Isotope Dilution Internal Standard

Matrix Effect Compensation: Accuracy Improvement vs. Non-Deuterated Calibration

In multi-matrix pesticide residue analysis, direct calibration using unlabeled analyte peak areas without internal standard normalization yields accuracy deviations >60% and relative standard deviations (RSDs) exceeding 50% [1]. When analyte responses are normalized to a co-eluting deuterated internal standard, accuracy improves to within 25% of the true value and RSDs drop below 20%. Fenthion sulfone-d6, when employed as the SIL-IS, provides this correction specifically for fenthion sulfone quantification.

Matrix Effects Ion Suppression Quantitative Accuracy

Isotopic Purity: ≥98% Deuterium Incorporation vs. Alternative Labeled Standards

Commercial specifications for fenthion sulfone-d6 indicate an isotopic purity of ≥98% (deuterium incorporation at the designated methoxy positions) . This high isotopic enrichment minimizes the presence of unlabeled or partially labeled species that would otherwise contribute to the analyte signal channel, thereby reducing systematic bias in isotope dilution calculations. In contrast, alternative deuterated fenthion metabolites with lower isotopic purity (e.g., 95% nominal purity) exhibit 3-5% cross-contribution to the native analyte channel.

Isotopic Purity Analytical Interference Quantitative Reliability

Co-Elution Profile: Retention Time Matching for Optimal Matrix Effect Correction

Effective compensation for matrix-induced ion suppression requires the internal standard to co-elute with the analyte within a narrow retention time window. Fenthion sulfone-d6 is designed to exhibit a retention time shift of <0.1 min relative to unlabeled fenthion sulfone under standard reversed-phase LC conditions [1][2]. This near-identical chromatographic behavior ensures that both compounds experience the same instantaneous matrix background during electrospray ionization. In contrast, structurally distinct internal standards (e.g., fenthion sulfoxide-d6) exhibit retention time differences >0.5 min and fail to correct for transient matrix effects.

Chromatographic Co-Elution Matrix Effect Compensation LC-MS/MS Method Validation

Fenthion Sulfone-d6 Application Scenarios: Validated Use Cases for Procurement Decisions


Regulatory Pesticide Residue Monitoring in Food and Feed

Analytical laboratories performing pesticide residue analysis under regulatory frameworks (e.g., EU MRL Regulation 396/2005, USDA PDP) require deuterated internal standards for method validation and routine quantification. Fenthion sulfone-d6 is the designated SIL-IS for accurate determination of fenthion sulfone residues in commodities such as cereals, fruits, and vegetables. The compound enables compliance with SANTE/11312/2021 criteria, which mandate the use of isotope-labeled internal standards to achieve recoveries between 70-120% and RSD ≤20% [1]. Procurement of this specific standard is non-negotiable for laboratories seeking ISO/IEC 17025 accreditation for fenthion metabolite analysis.

Forensic Toxicology and Human Biomonitoring of Organophosphate Exposure

In forensic and clinical toxicology, accurate quantification of fenthion metabolites in biological fluids (blood, urine, cerebrospinal fluid) is critical for exposure assessment and post-mortem investigations. A validated LC/ESI-MS/MS method for simultaneous determination of fenthion and its five metabolites in cadaveric fluids achieved intra- and inter-assay coefficients of variation below 8.6% and 11.0%, respectively, using isotope dilution principles [1]. Fenthion sulfone-d6 serves as the optimal internal standard for the sulfone metabolite fraction, enabling precise quantification across a linear range of 5-200 ng/mL. Alternative internal standards introduce systematic bias that can alter forensic conclusions.

Environmental Fate and Degradation Studies

Research programs investigating the environmental persistence and transformation pathways of fenthion in soil, water, and plant systems rely on deuterated metabolite standards for mass balance and pathway elucidation. Fenthion sulfone-d6 enables unambiguous tracking of the sulfone oxidation product without interference from endogenous matrix components or co-extracted isobaric compounds. The ≥98% isotopic purity of this standard ensures that trace-level detection (LOQ 0.01 mg/kg) remains analytically robust [1], which is essential for half-life determination and regulatory risk assessment submissions to agencies such as the EPA and EFSA.

Method Development and Validation for Multi-Residue Pesticide Screens

Contract research organizations (CROs) and analytical service providers developing multi-analyte LC-MS/MS methods for pesticide screening require a panel of matched deuterated internal standards. Fenthion sulfone-d6 is the requisite standard for fenthion sulfone, as generic or structurally unrelated internal standards fail to correct for the unique ionization behavior of this polar metabolite [1]. Inclusion of this standard in the internal standard cocktail improves overall method ruggedness and enables the laboratory to report quantitative results for fenthion sulfone with defensible uncertainty budgets, a key differentiator in competitive tender submissions.

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